1-Methyl-1H-imidazole-5-carbonitrile
Overview
Description
1-Methyl-1H-imidazole-5-carbonitrile is an organic compound with the molecular formula C5H5N3 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
1-Methyl-1H-imidazole-5-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new drugs . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known for their diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-imidazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a ligand, binding to various enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By affecting these kinases, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of specific substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to drug metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its localization within different cellular regions can affect its interactions with specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its interactions with various biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine, which forms the imidazole ring structure .
Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-5-carboxylic acids, while reduction can produce various substituted imidazoles.
Scientific Research Applications
1-Methyl-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the nitrile group.
1-Methyl-1H-imidazole-4-carbonitrile: Differing only in the position of the nitrile group.
2-Methyl-1H-imidazole-5-carbonitrile: Similar but with a methyl group at the 2-position instead of the 1-position.
Uniqueness: The presence of both a methyl group and a nitrile group on the imidazole ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
3-methylimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-7-3-5(8)2-6/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBIIAGKRWHJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383664 | |
Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-66-2 | |
Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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